molecular formula C14H22ClF13O2Si3 B15181659 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane CAS No. 94237-06-6

3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane

Cat. No.: B15181659
CAS No.: 94237-06-6
M. Wt: 589.01 g/mol
InChI Key: YFBVNTASMGOUJT-UHFFFAOYSA-N
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Description

3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is a unique organosilicon compound characterized by its complex structure, which includes both chlorinated and fluorinated groups. This compound is notable for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane typically involves the reaction of chlorosilanes with fluorinated alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the trisiloxane structure. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency. The final product is purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other siloxane derivatives.

    Oxidation: Under oxidative conditions, the methyl groups can be converted to hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Substitution Reactions: Alkyl or aryl substituted trisiloxanes.

    Hydrolysis: Silanols and siloxane oligomers.

    Oxidation: Hydroxyl or carbonyl substituted trisiloxanes.

Scientific Research Applications

3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of other organosilicon compounds and as a hydrophobic agent in surface treatments.

    Biology: In the development of biocompatible materials and coatings for medical devices.

    Medicine: As a component in drug delivery systems due to its stability and compatibility with biological systems.

    Industry: In the production of high-performance lubricants, sealants, and coatings due to its hydrophobic and thermal stability properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable coatings on surfaces, reducing friction and wear. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound with similar hydrophobic properties but lacking the fluorinated groups.

    Tetrakis(trimethylsiloxy)silane: A related compound with multiple trimethylsiloxy groups, used in similar applications but with different reactivity.

Uniqueness

3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is unique due to its combination of chlorinated and fluorinated groups, which impart enhanced stability and hydrophobicity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring extreme conditions and long-term durability.

Properties

CAS No.

94237-06-6

Molecular Formula

C14H22ClF13O2Si3

Molecular Weight

589.01 g/mol

IUPAC Name

chloro-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-bis(trimethylsilyloxy)silane

InChI

InChI=1S/C14H22ClF13O2Si3/c1-31(2,3)29-33(15,30-32(4,5)6)8-7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)28/h7-8H2,1-6H3

InChI Key

YFBVNTASMGOUJT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O[Si](C)(C)C)Cl

Origin of Product

United States

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